Cas no 941882-04-8 (2-(4-chlorobenzamido)-N-2-(3,4-dimethoxyphenyl)ethyl-1,3-thiazole-4-carboxamide)

2-(4-chlorobenzamido)-N-2-(3,4-dimethoxyphenyl)ethyl-1,3-thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorobenzamido)-N-2-(3,4-dimethoxyphenyl)ethyl-1,3-thiazole-4-carboxamide
- 2-[(4-chlorobenzoyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
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- Inchi: 1S/C21H20ClN3O4S/c1-28-17-8-3-13(11-18(17)29-2)9-10-23-20(27)16-12-30-21(24-16)25-19(26)14-4-6-15(22)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,25,26)
- InChI Key: UFLWXJCQKQQIOR-UHFFFAOYSA-N
- SMILES: S1C=C(C(NCCC2=CC=C(OC)C(OC)=C2)=O)N=C1NC(=O)C1=CC=C(Cl)C=C1
2-(4-chlorobenzamido)-N-2-(3,4-dimethoxyphenyl)ethyl-1,3-thiazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2365-0208-3mg |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2365-0208-10mg |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2365-0208-20μmol |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2365-0208-75mg |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2365-0208-1mg |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2365-0208-20mg |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2365-0208-15mg |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2365-0208-4mg |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2365-0208-30mg |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2365-0208-5μmol |
2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
941882-04-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-(4-chlorobenzamido)-N-2-(3,4-dimethoxyphenyl)ethyl-1,3-thiazole-4-carboxamide Related Literature
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1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 2-(4-chlorobenzamido)-N-2-(3,4-dimethoxyphenyl)ethyl-1,3-thiazole-4-carboxamide
Professional Introduction to Compound with CAS No. 941882-04-8 and Product Name: 2-(4-chlorobenzamido)-N-2-(3,4-dimethoxyphenyl)ethyl-1,3-thiazole-4-carboxamide
Compound with the CAS number 941882-04-8 and the product name 2-(4-chlorobenzamido)-N-2-(3,4-dimethoxyphenyl)ethyl-1,3-thiazole-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a 4-chlorobenzamido moiety and a 3,4-dimethoxyphenyl ethyl side chain, contributes to its unique chemical properties and biological activities.
The thiazole core in the molecular structure of this compound is particularly noteworthy. Thiazole derivatives have long been recognized for their diverse pharmacological properties and have been extensively studied in the development of antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The incorporation of a 1,3-thiazole-4-carboxamide group into the molecular framework enhances the compound's potential to interact with biological targets, thereby increasing its therapeutic efficacy.
Recent research has highlighted the importance of benzamido and dimethoxyphenyl substituents in enhancing the bioactivity of small molecules. The 4-chlorobenzamido group in this compound introduces a polar and charged moiety, which can facilitate interactions with polar biological targets such as enzymes and receptors. Additionally, the 3,4-dimethoxyphenyl ethyl side chain contributes to hydrophobic interactions, further modulating the compound's pharmacokinetic properties.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. Studies have shown that derivatives of thiazole-4-carboxamide can exhibit significant inhibitory effects on various enzymes involved in inflammatory pathways. The presence of both chloro and methoxy substituents in the benzene ring enhances the compound's ability to bind to these enzymes with high affinity.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex molecular framework efficiently. These synthetic strategies not only improve the overall yield but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
In terms of biological activity, preliminary studies have demonstrated that this compound exhibits promising inhibitory effects on several key enzymes implicated in inflammatory diseases. The 4-chlorobenzamido group has been shown to interact with active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators of inflammation. Furthermore, the 3,4-dimethoxyphenyl ethyl side chain enhances binding affinity by contributing to hydrophobic interactions within these enzyme active sites.
The potential therapeutic applications of this compound are vast. Given its ability to inhibit key inflammatory enzymes, it holds promise for the development of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing treatments. Additionally, its structural features make it a valuable scaffold for further derivatization and optimization to target other therapeutic areas such as cancer and neurodegenerative diseases.
Recent advances in computational chemistry have also played a significant role in understanding the binding interactions between this compound and its biological targets. Molecular docking studies have revealed that the thiazole core and benzamido group are critical for binding to target proteins, while the dimethoxyphenyl ethyl side chain modulates binding affinity through hydrophobic interactions. These insights have guided efforts to optimize the compound's structure for enhanced bioactivity.
The pharmacokinetic properties of this compound are also an area of active investigation. Studies have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, it is possible to develop more effective formulations that enhance drug delivery and bioavailability.
In conclusion,2-(4-chlorobenzamido)-N-2-(3,4-dimethoxyphenyl)ethyl-1,3-thiazole-4-carboxamide (CAS No. 941882-04-8) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for drug discovery efforts aimed at treating inflammatory diseases and other therapeutic areas. Continued research into its synthesis, biological activity, and pharmacokinetic properties will undoubtedly lead to new insights and applications in medicinal chemistry.
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